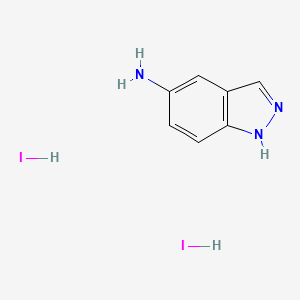

1H-indazol-5-amine dihydroiodide

Übersicht

Beschreibung

1H-Indazol-5-amine dihydroiodide is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indazole core with an amine group at the 5-position and two iodide ions.

Vorbereitungsmethoden

The synthesis of 1H-indazol-5-amine dihydroiodide can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1H-Indazol-5-amine dihydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are commonly used.

Cyclization: The compound can undergo intramolecular cyclization to form different indazole derivatives.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1H-Indazol-5-amine dihydroiodide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-indazol-5-amine dihydroiodide involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives can act as inhibitors of enzymes like phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound may also interact with receptors such as 5-hydroxytryptamine receptor 2A, influencing various biological processes .

Vergleich Mit ähnlichen Verbindungen

1H-Indazol-5-amine dihydroiodide can be compared with other similar compounds, such as:

1H-Indazole: A basic indazole structure without additional functional groups.

2H-Indazole: A tautomeric form of indazole with different stability and reactivity.

1H-Indazol-3-amine: An indazole derivative with an amine group at the 3-position, showing different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

1H-Indazol-5-amine dihydroiodide (CAS No. 74051-73-3) is a compound belonging to the indazole class, characterized by its unique structure and diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C7H8N2I

- Molecular Weight : 232.06 g/mol

- Structural Characteristics : The presence of iodine in the dihydroiodide form enhances solubility and reactivity, which can influence its pharmacological properties.

Biological Activities

This compound exhibits a range of biological activities, making it a subject of extensive research in medicinal chemistry and pharmacology.

Antitumor Activity

Research has demonstrated that derivatives of 1H-indazol-5-amine exhibit significant antitumor effects against various cancer cell lines. For instance, a study evaluated several indazole derivatives against human cancer cell lines such as A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma) using the MTT assay. Notably, one compound showed an IC50 value of 5.15 µM against K562 cells, indicating potent activity .

Table 1: Antitumor Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity for Normal Cells (HEK-293) |

|---|---|---|---|

| Compound 6o | K562 | 5.15 | 33.2 |

| Compound X | A549 | 8.53 | >50 |

| Compound Y | Hep-G2 | 7.25 | >50 |

The structure-activity relationship analysis indicated that substituents at specific positions on the indazole ring significantly influence the antitumor activity, with fluorine substitutions enhancing efficacy .

While specific mechanisms for this compound are not fully elucidated, related compounds have been shown to inhibit key signaling pathways involved in cancer progression. For example, studies on 5-aminoindazole derivatives suggest they may act as kinase inhibitors affecting the c-Jun N-terminal kinase (JNK) pathway. Additionally, some indazole derivatives have demonstrated dual mechanisms of action by inhibiting both Aurora A and B kinases, critical for cell cycle regulation and tumor growth .

Pharmacological Potential

This compound has also been investigated for its potential as an antihypertensive agent by targeting the 5-hydroxytryptamine receptor 2A (5-HT2A). This receptor plays a vital role in regulating blood pressure, and compounds derived from indazoles have shown promise in modulating this pathway.

Structure-Activity Relationship Studies

SAR studies are crucial for optimizing the efficacy and selectivity of indazole derivatives. Modifications at various positions on the indazole ring can lead to significant changes in biological activity. For instance, substituents at the C-3 and C-4 positions have been identified as critical factors influencing both antitumor potency and selectivity .

Eigenschaften

IUPAC Name |

1H-indazol-5-amine;dihydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2HI/c8-6-1-2-7-5(3-6)4-9-10-7;;/h1-4H,8H2,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWRIYGOPMNLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=NN2.I.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9I2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224974 | |

| Record name | 1H-Indazol-6-amine, dihydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74051-73-3 | |

| Record name | 1H-Indazol-6-amine, dihydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-6-amine, dihydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.